molecular formula C18H28O4 B12433834 Ingramycin

Ingramycin

Cat. No.: B12433834
M. Wt: 308.4 g/mol
InChI Key: BYWWNDLILWPPJP-ILEWXUCFSA-N
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Description

Ingramycin is a macrolide antibiotic known for its complex structure and significant biological activity. It belongs to the class of 14-membered macrolide antibiotics and contains four chiral centers

Preparation Methods

Chemical Reactions Analysis

Ingramycin undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ingramycin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.

    Biology: Investigated for its antibacterial properties and potential use in combating bacterial infections.

    Medicine: Explored for its therapeutic potential in treating bacterial infections due to its potent antibacterial activity.

    Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds

Mechanism of Action

The mechanism of action of Ingramycin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This inhibition disrupts bacterial cell growth and replication, leading to cell death. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, where it binds and prevents the elongation of the peptide chain .

Comparison with Similar Compounds

Ingramycin is compared with other macrolide antibiotics such as erythromycin, pikromycin, and oleandomycin. While all these compounds share a similar macrolide structure, this compound is unique due to its specific chiral centers and the complexity of its synthesis . The desymmetrization strategy used in its synthesis sets it apart from other macrolides, making it a valuable compound for research and development .

Similar compounds include:

  • Erythromycin
  • Pikromycin
  • Oleandomycin
  • Carbomycin B
  • Leucomycin A3
  • Tylosin
  • Mycinamicins
  • Rosaramicin
  • A26771B

This compound’s unique structural features and synthesis challenges make it a compound of significant interest in the field of antibiotic research.

Properties

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

(5R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one

InChI

InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/t13?,15?,16?,18-/m1/s1

InChI Key

BYWWNDLILWPPJP-ILEWXUCFSA-N

Isomeric SMILES

CC1CCC=C(C(C=C[C@@](C=CC(=O)OC1C)(C)O)OC)C

Canonical SMILES

CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C

Origin of Product

United States

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